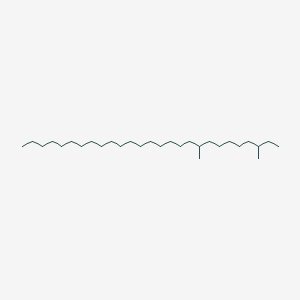
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrazole moiety attached to the indole ring. The presence of the tetrazole group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .
Scientific Research Applications
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 6-methyl-: This compound lacks the phenyl and tetrazole groups, making it less complex and potentially less biologically active.
1H-Indole, 2-phenyl-: This compound lacks the methyl and tetrazole groups, which may affect its chemical reactivity and biological properties.
1H-Indole-3-carbaldehyde: This compound has an aldehyde group instead of the tetrazole moiety, leading to different chemical and biological activities.
The uniqueness of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of the indole, phenyl, and tetrazole groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
66354-97-0 |
|---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-7-8-13-14(9-11)18-16(12-5-3-2-4-6-12)17(13)23-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
UDJIVKSGJBMQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
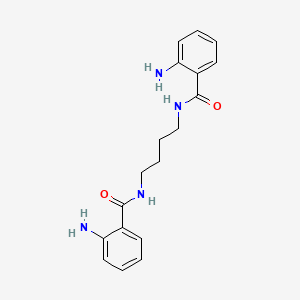
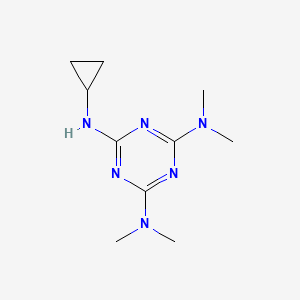
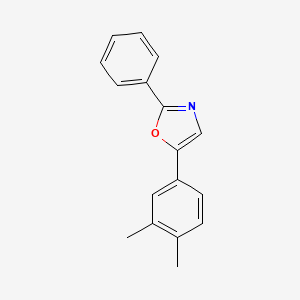
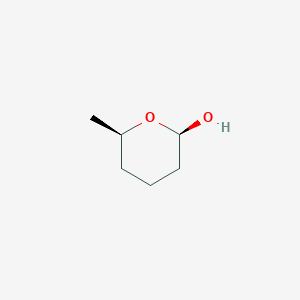

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
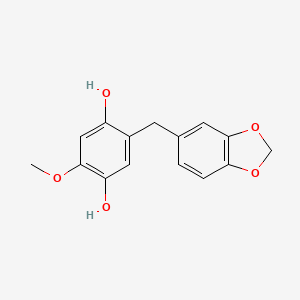
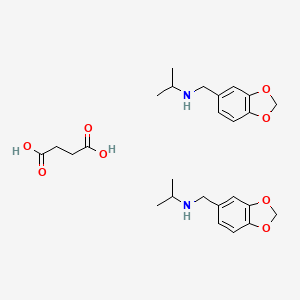
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
